

commercial availability of N,N-dimethylazetidin-3-amine dihydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N,N-dimethylazetidin-3-amine dihydrochloride*

Cat. No.: B056566

[Get Quote](#)

Technical Guide: N,N-Dimethylazetidin-3-amine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, physicochemical properties, and key applications of **N,N-dimethylazetidin-3-amine dihydrochloride**, a versatile building block in synthetic and medicinal chemistry.

Commercial Availability

N,N-dimethylazetidin-3-amine dihydrochloride (CAS No. 124668-49-1) is readily available from a range of commercial suppliers. The compound is typically offered in various quantities with purities suitable for research and development purposes. A related compound, the monohydrochloride salt (CAS No. 935670-07-8), is also commercially available.

Supplier	CAS Number	Molecular Formula	Purity
Manchester Organics	124668-49-1	C ₅ H ₁₄ Cl ₂ N ₂	Not specified
Sigma-Aldrich	124668-49-1	C ₅ H ₁₄ Cl ₂ N ₂	>97%
Matrix Fine Chemicals	124668-49-1	C ₅ H ₁₄ Cl ₂ N ₂	Not specified
AChemBlock	124668-49-1	C ₅ H ₁₄ Cl ₂ N ₂	97%
LookChem	935670-07-8 (monohydrochloride)	C ₅ H ₁₃ ClN ₂	>95%
Guidechem	935670-07-8 (monohydrochloride)	C ₅ H ₁₃ ClN ₂	97%

Physicochemical Properties

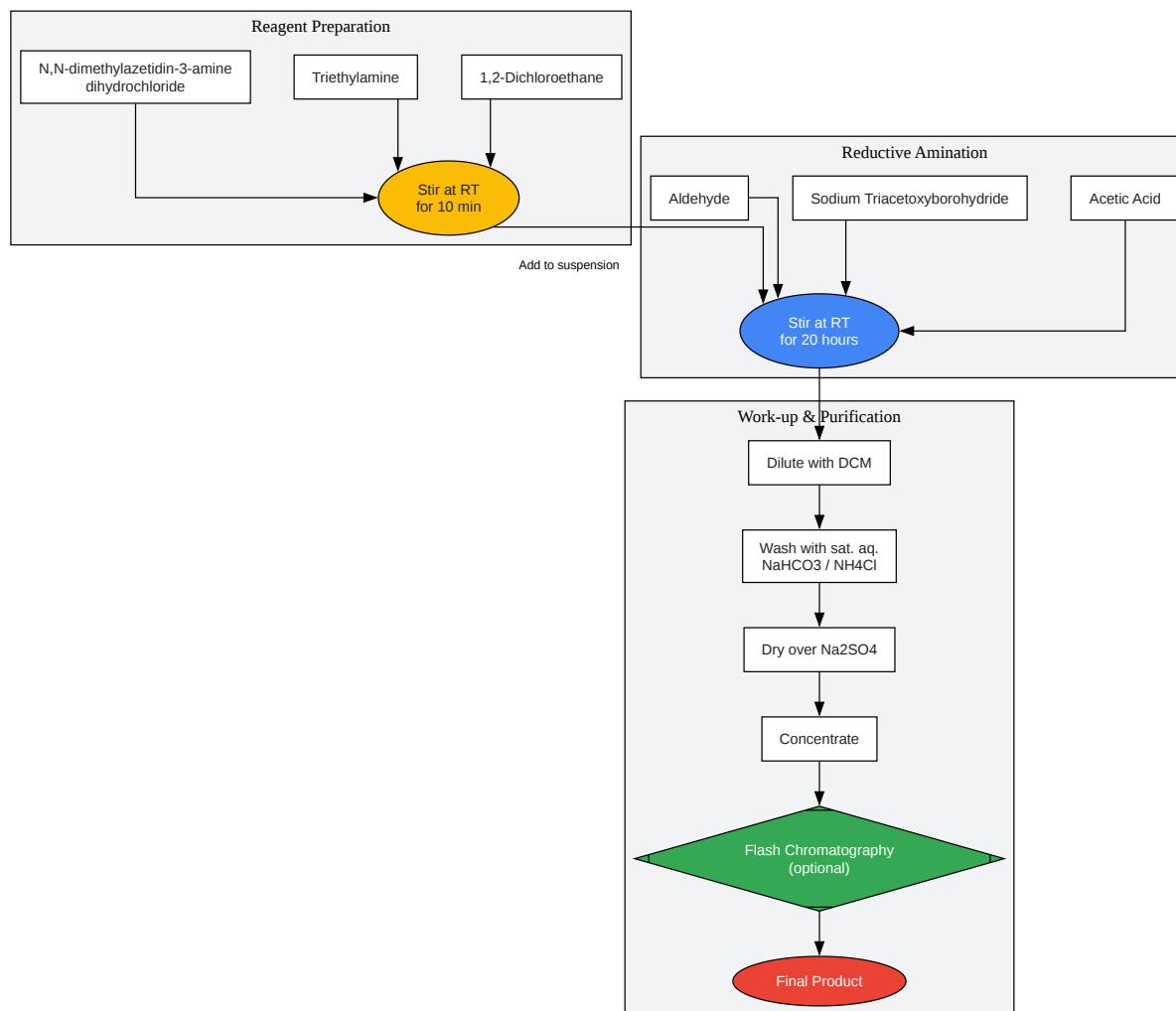
A summary of the key physicochemical properties for **N,N-dimethylazetidin-3-amine dihydrochloride** is provided below. These properties are essential for understanding its behavior in chemical reactions and biological systems.

Property	Value	Source
CAS Number	124668-49-1	Matrix Fine Chemicals[1]
Molecular Formula	C ₅ H ₁₄ Cl ₂ N ₂	Matrix Fine Chemicals[1]
Molecular Weight	173.09 g/mol	AChemBlock
IUPAC Name	n,n-dimethylazetidin-3-amine dihydrochloride	AChemBlock
Topological Polar Surface Area (TPSA)	28.3 Å ²	Ambeed
Hydrogen Bond Donors	1	Ambeed
Hydrogen Bond Acceptors	2	Ambeed
Rotatable Bonds	1	Ambeed

Key Applications & Experimental Protocols

N,N-dimethylazetidin-3-amine dihydrochloride is a valuable reagent, primarily utilized as a nucleophilic building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents. Its azetidine core is a desirable motif in drug design. Below are detailed experimental protocols for its use in two common synthetic transformations.

Note: A detailed, publicly available protocol for the synthesis of **N,N-dimethylazetidin-3-amine dihydrochloride** is not readily found in the literature. The protocols below describe its application as a starting material. Specific analytical data, such as NMR peak lists and HPLC retention times, are typically provided on the Certificate of Analysis from the commercial supplier upon purchase.


Reductive Amination

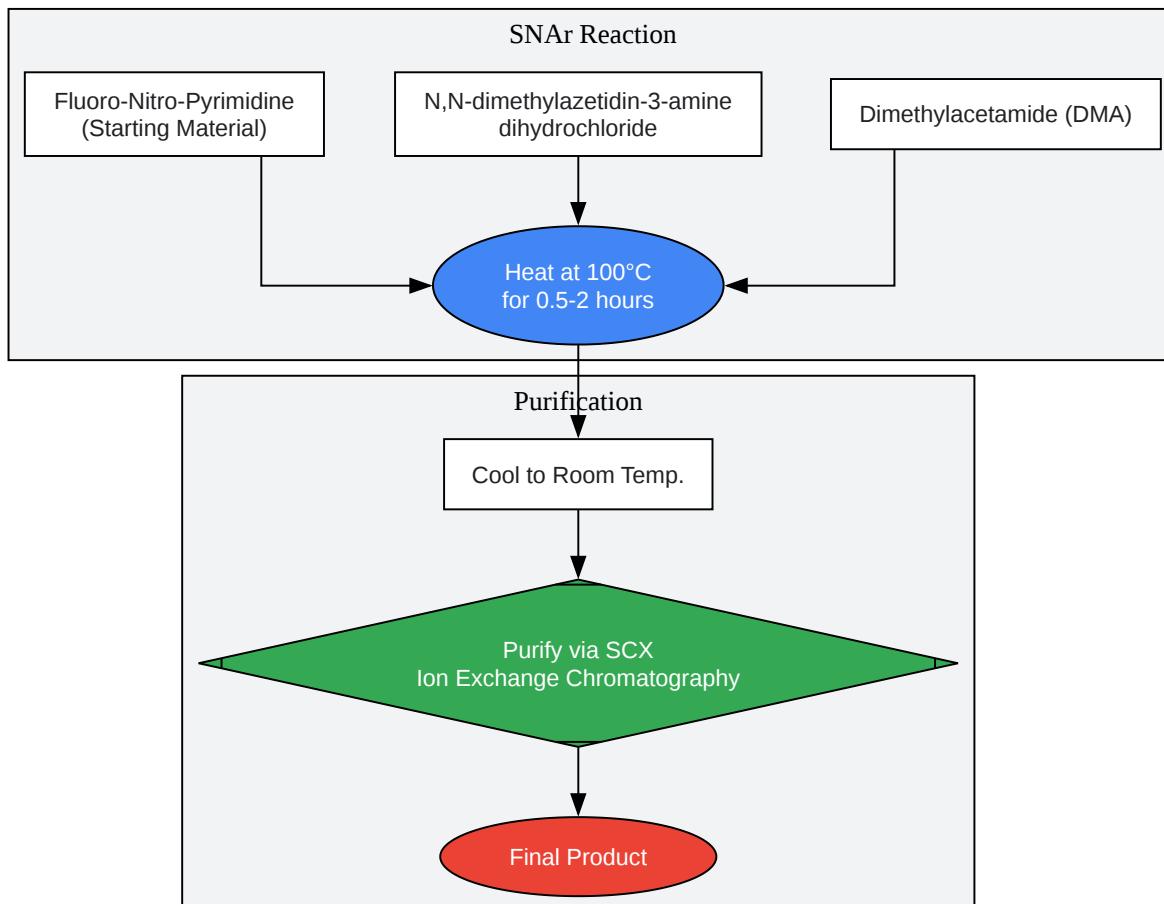
This protocol describes a general method for the reductive amination of an aldehyde using **N,N-dimethylazetidin-3-amine dihydrochloride**, as adapted from patent literature. This reaction is fundamental for forming carbon-nitrogen bonds.

Methodology:

- A suspension of 3-(dimethylamino)azetidine dihydrochloride (1.0 to 2.0 equivalents) and triethylamine (2.0 to 4.0 equivalents) in 1,2-dichloroethane is stirred at room temperature for 10 minutes.
- The aldehyde (1.0 equivalent), sodium triacetoxyborohydride (2.0 equivalents), and acetic acid (0.6 to 4.0 equivalents) are successively added to the suspension.
- The reaction mixture is stirred at room temperature for approximately 20 hours. The progress of the reaction can be monitored by an appropriate technique (e.g., TLC or LC-MS).
- Upon completion, the reaction mixture is diluted with dichloromethane (DCM).
- The organic phase is washed with a saturated aqueous solution of NaHCO_3 and/or a saturated aqueous solution of NH_4Cl .
- The organic phase is dried over sodium sulfate and concentrated under reduced pressure.

- The resulting residue can be used as is or purified by flash column chromatography to yield the final product.

[Click to download full resolution via product page](#)


Workflow for Reductive Amination

Nucleophilic Aromatic Substitution (SNAr)

This protocol details the use of **N,N-dimethylazetidin-3-amine dihydrochloride** in a nucleophilic aromatic substitution (SNAr) reaction to synthesize precursors for EGFR inhibitors. [2][3]

Methodology:

- To a solution of the fluoro-nitro-pyrimidine starting material (1.0 equivalent) in dimethylacetamide (DMA), add **N,N-dimethylazetidin-3-amine dihydrochloride** (approximately 1.0 to 1.5 equivalents).
- The reaction mixture is heated to 100 °C for 30 minutes to 2 hours. The reaction progress should be monitored.
- If the reaction is incomplete, an additional portion of N,N-dimethylazetidin-3-amine can be added, and heating continued.
- After completion, the reaction mixture is allowed to cool to room temperature.
- The crude product is purified directly by ion exchange chromatography using an SCX (Strong Cation Exchange) column to isolate the desired product.

[Click to download full resolution via product page](#)

Workflow for SNAr Reaction

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N,N-DIMETHYLAZETIDIN-3-AMINE DIHYDROCHLORIDE | CAS 124668-49-1 [matrix-fine-chemicals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds - Google Patents [patents.google.com]
- To cite this document: BenchChem. [commercial availability of N,N-dimethylazetidin-3-amine dihydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b056566#commercial-availability-of-n-n-dimethylazetidin-3-amine-dihydrochloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com